5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine
Description
5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine is an organic compound that features a benzene ring substituted with two 5-amino-1,3,4-thiadiazol-2-yl groups
Properties
Molecular Formula |
C10H8N6S2 |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H8N6S2/c11-9-15-13-7(17-9)5-3-1-2-4-6(5)8-14-16-10(12)18-8/h1-4H,(H2,11,15)(H2,12,16) |
InChI Key |
VKLJYPGMTPXELH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)C3=NN=C(S3)N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)C3=NN=C(S3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of phthalic acid with thiocarbohydrazide to form 1,2-bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)benzene. This intermediate is then reacted with ethylbromoacetate or ethylchloroacetate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole rings to thioethers.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It can be used in the synthesis of polymers and other materials with unique electronic properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which 5-[2-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine exerts its effects involves the inhibition of specific enzymes. For example, it has been shown to inhibit histone demethylase LSD1, which plays a role in gene expression regulation. This inhibition leads to changes in gene expression that can result in cancer cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds also feature a triazole ring and have similar biological activities.
Quinoxaline Derivatives: These compounds share structural similarities and have been studied for their anticancer properties.
Uniqueness
Benzene, 1,2-bis(5-amino
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
